Cas no 2007334-78-1 (tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate)
![tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2007334-78-1x500.png)
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-797079
- tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate
- 2007334-78-1
-
- インチ: 1S/C10H15N3O3S/c1-10(2,3)16-9(15)11-6-8(14)4-7-5-12-17-13-7/h5H,4,6H2,1-3H3,(H,11,15)
- InChIKey: KLVWRDFRIKJVPO-UHFFFAOYSA-N
- SMILES: S1N=CC(CC(CNC(=O)OC(C)(C)C)=O)=N1
計算された属性
- 精确分子量: 257.08341252g/mol
- 同位素质量: 257.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 109Ų
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797079-2.5g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 2.5g |
$2828.0 | 2025-02-21 | |
Enamine | EN300-797079-1.0g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 1.0g |
$1442.0 | 2025-02-21 | |
Enamine | EN300-797079-0.05g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 0.05g |
$1212.0 | 2025-02-21 | |
Enamine | EN300-797079-10.0g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 10.0g |
$6205.0 | 2025-02-21 | |
Enamine | EN300-797079-0.1g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 0.1g |
$1269.0 | 2025-02-21 | |
Enamine | EN300-797079-5.0g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 5.0g |
$4184.0 | 2025-02-21 | |
Enamine | EN300-797079-0.25g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 0.25g |
$1328.0 | 2025-02-21 | |
Enamine | EN300-797079-0.5g |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate |
2007334-78-1 | 95.0% | 0.5g |
$1385.0 | 2025-02-21 |
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamateに関する追加情報
Introduction to tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate (CAS No. 2007334-78-1)
tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 2007334-78-1, belongs to a class of molecules characterized by a carbamate functional group and a thiadiazole moiety. The structural features of this compound make it a promising candidate for further investigation in drug discovery and medicinal chemistry applications.
The molecular structure of tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain terminated by a 1,2,5-thiadiazole ring. The thiadiazole ring is a heterocyclic compound known for its biological activity and has been extensively studied for its potential in antimicrobial, antiviral, and anti-inflammatory applications. The presence of the 2-oxo group in the propyl chain introduces additional reactivity, making this compound a versatile scaffold for chemical modifications and derivatization.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from thiadiazole-based structures. The 1,2,5-thiadiazole moiety is particularly noteworthy due to its ability to interact with biological targets such as enzymes and receptors. This interaction is often modulated by the electronic properties of the ring system, which can be fine-tuned through structural modifications. The carbamate group in tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate serves as a site for further functionalization, allowing chemists to explore diverse pharmacophores.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The tert-butyl group provides stability and ease of handling during synthetic procedures, while the propyl chain with the 1,2,5-thiadiazole ring offers biological activity. Such structural features are highly desirable in drug development pipelines where both chemical tractability and biological efficacy are paramount.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate with greater accuracy. Molecular docking studies have suggested that this compound may interact with various protein targets involved in inflammatory pathways and metabolic disorders. These findings align with ongoing research efforts aimed at identifying novel therapeutic interventions for chronic diseases.
The synthesis of tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carbamate group typically involves condensation reactions between a carboxylic acid derivative and an amine under acidic or basic catalysis. The subsequent attachment of the 1,2,5-thiadiazole ring necessitates careful selection of starting materials and reaction conditions to ensure high yield and purity.
In conclusion,tert-butyl N-[2-oxo-3-(1,2,5-thiadiazol-3-yl)propyl]carbamate (CAS No. 2007334-78-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable scaffold for further research and development. As our understanding of molecular interactions continues to evolve,this compound is poised to play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.
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